molecular formula C28H66Cl8N8O2 B7944339 Plerixafor hydrochloride

Plerixafor hydrochloride

Cat. No.: B7944339
M. Wt: 830.5 g/mol
InChI Key: USMXIXZBRZZOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plerixafor hydrochloride, sold under the brand name Mozobil, is an immunostimulant used to mobilize hematopoietic stem cells in cancer patients into the bloodstream. This compound is particularly useful in patients with non-Hodgkin’s lymphoma and multiple myeloma, where it aids in the collection of stem cells for autologous transplantation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of plerixafor hydrochloride involves several steps. The compound is a polyamine consisting of two cyclam (1,4,8,11-tetraazacyclotetradecane) molecules connected by a para-xylylene linker. The retrosynthetic analysis of this compound can be summarized as follows:

    Protection of Cyclam Nitrogen Atoms: Protective groups are introduced at the three nitrogen atoms of cyclam, often resulting in the formation of di- and tetraprotected derivatives as byproducts.

    Reaction with Para-xylylene Dihalide: The trisubstituted cyclams react with para-xylylene dihalide to afford a hexaprotected derivative of plerixafor.

    Removal of Protective Groups: The protective groups are removed to complete the synthesis of plerixafor

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. This includes the use of automated reactors and purification systems to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Plerixafor hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products

The major product formed from these reactions is this compound itself, which is used in its final form for medical applications .

Scientific Research Applications

Plerixafor hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Plerixafor hydrochloride acts as an inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). By blocking the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α), this compound disrupts the trafficking and homing of CD34+ cells to the bone marrow. This leads to an increase in the number of hematopoietic stem cells circulating in the bloodstream, facilitating their collection for transplantation .

Comparison with Similar Compounds

Plerixafor hydrochloride is unique in its specific inhibition of the CXCR4 receptor. Similar compounds include:

    AMD3465: Another CXCR4 antagonist with a different chemical structure.

    T140: A peptide-based CXCR4 antagonist.

These compounds share the common feature of targeting the CXCR4 receptor but differ in their chemical structures and specific applications.

Properties

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;dihydrate;octahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N8.8ClH.2H2O/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMXIXZBRZZOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.O.O.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H66Cl8N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

830.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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